molecular formula C20H25N5O3S B4555359 N-(3-methylphenyl)-2-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide

N-(3-methylphenyl)-2-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B4555359
M. Wt: 415.5 g/mol
InChI Key: JMAMAXTXTQFHHH-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methylphenyl)acetamide is 415.16781085 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on structurally related compounds emphasizes the synthesis of derivatives with potential biological activities. For instance, the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides involves converting aryl/aralkyl organic acids into a series of intermediates, culminating in compounds with elucidated structures through spectral data, indicating the complexity and versatility of synthetic routes for such molecules (Gul et al., 2017).

Antimicrobial Activity

Several studies focus on the antimicrobial potential of derivatives. For example, the antimicrobial activity of synthesized pyrimidine-triazole derivatives from a morpholin-3-one molecule suggests these compounds' efficacy against bacterial and fungal strains (Majithiya & Bheshdadia, 2022). This aligns with research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which identifies them as broad-spectrum antifungal agents, showcasing the potential for medical application in treating fungal infections (Bardiot et al., 2015).

Chemical Properties and Applications

The chemical and physical properties of related compounds have been extensively studied. For instance, the crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described, providing insights into the structural basis that could influence biological activity and solubility (Galushchinskiy et al., 2017). Such structural analyses are essential for understanding the interaction mechanisms with biological targets.

Novel Synthetic Routes

Exploration of novel synthetic pathways is a key theme, with research detailing the chemoselective hydroxymethylation of 2-(2-oxo-2-arylethylthio)-N-(4H-1,2,4-triazol-3-yl)acetamides, leading to novel thiomorpholin-3-ones. This indicates the ongoing development of synthetic chemistry methods to access new compounds with potential biological or material applications (Krishnaraj & Muthusubramanian, 2012).

Properties

IUPAC Name

N-(3-methylphenyl)-2-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-3-7-25-17(13-18(26)21-16-6-4-5-15(2)12-16)22-23-20(25)29-14-19(27)24-8-10-28-11-9-24/h3-6,12H,1,7-11,13-14H2,2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAMAXTXTQFHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=NN=C(N2CC=C)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-2-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-2-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-methylphenyl)-2-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-methylphenyl)-2-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-methylphenyl)-2-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-methylphenyl)-2-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide

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